2-[2-(2-Hydroxyethyl)-1-benzothiophen-3-yl]ethan-1-ol
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Overview
Description
2-[2-(2-Hydroxyethyl)-1-benzothiophen-3-yl]ethan-1-ol is an organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzothiophene ring substituted with a hydroxyethyl group. Benzothiophenes are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Hydroxyethyl)-1-benzothiophen-3-yl]ethan-1-ol typically involves the reaction of 2-bromo-1-benzothiophene with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Hydroxyethyl)-1-benzothiophen-3-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzothiophene ring can be reduced under specific conditions to form a dihydrobenzothiophene derivative.
Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[2-(2-carboxyethyl)-1-benzothiophen-3-yl]ethanol.
Reduction: Formation of 2-[2-(2-hydroxyethyl)-1,2-dihydrobenzothiophen-3-yl]ethanol.
Substitution: Formation of various substituted benzothiophene derivatives depending on the reagent used.
Scientific Research Applications
2-[2-(2-Hydroxyethyl)-1-benzothiophen-3-yl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2-Hydroxyethyl)-1-benzothiophen-3-yl]ethan-1-ol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target proteins, enhancing the binding affinity and specificity. The benzothiophene ring can interact with hydrophobic pockets in the target, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Hydroxyethyl)-1-benzothiazol-3-yl]ethanol
- 2-[2-(2-Hydroxyethyl)-1-benzoxazol-3-yl]ethanol
- 2-[2-(2-Hydroxyethyl)-1-indol-3-yl]ethanol
Uniqueness
2-[2-(2-Hydroxyethyl)-1-benzothiophen-3-yl]ethan-1-ol is unique due to the presence of the benzothiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-[2-(2-hydroxyethyl)-1-benzothiophen-3-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2S/c13-7-5-10-9-3-1-2-4-11(9)15-12(10)6-8-14/h1-4,13-14H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNZKMHWUCUOLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)CCO)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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